molecular formula C23H19BrN2O5 B11991980 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate CAS No. 303087-50-5

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate

Katalognummer: B11991980
CAS-Nummer: 303087-50-5
Molekulargewicht: 483.3 g/mol
InChI-Schlüssel: PBZXVWVNUDNUJC-AFUMVMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with the molecular formula C22H17BrN2O4 This compound is notable for its unique structure, which includes a bromophenoxy group, an acetyl group, and a carbohydrazonoyl group, all attached to a methoxyphenyl benzoate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this compound is esterified with 2-methoxyphenyl benzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound is less common due to its primary use in research. the process would likely involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form bromophenol derivatives.

    Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Bromophenol derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenoxy and carbohydrazonoyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar structure but with an iodine atom instead of a methoxy group.

    4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: Lacks the methoxy group present in the target compound.

Uniqueness

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is unique due to the presence of both a methoxy group and a benzoate ester, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research in various scientific fields .

Eigenschaften

CAS-Nummer

303087-50-5

Molekularformel

C23H19BrN2O5

Molekulargewicht

483.3 g/mol

IUPAC-Name

[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C23H19BrN2O5/c1-29-21-13-16(7-12-20(21)31-23(28)17-5-3-2-4-6-17)14-25-26-22(27)15-30-19-10-8-18(24)9-11-19/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI-Schlüssel

PBZXVWVNUDNUJC-AFUMVMLFSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=CC=C3

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.